

Application Notes and Protocols for Osimertinib Subcutaneous Xenograft Study in Mice

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Compound of Interest

Compound Name: Osimertinib

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a subcutaneous xenograft study in mice to evaluate the efficacy of **osimertinib**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Introduction

Osimertinib is an irreversible EGFR tyrosine kinase inhibitor selective for both EGFR sensitizing and T790M resistance mutations.[1] It effectively blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] Subcutaneous xenograft models are a fundamental in vivo tool for assessing the anti-tumor efficacy of novel cancer therapeutics like **osimertinib**. [4][5] This document outlines the necessary protocols, from cell line selection to data analysis, for a robust and reproducible study.

Quantitative Data Summary

The following tables summarize key quantitative data for **osimertinib**, providing a basis for experimental design and interpretation of results.

Table 1: In Vitro Inhibitory Potency of **Osimertinib** (IC50 Values)

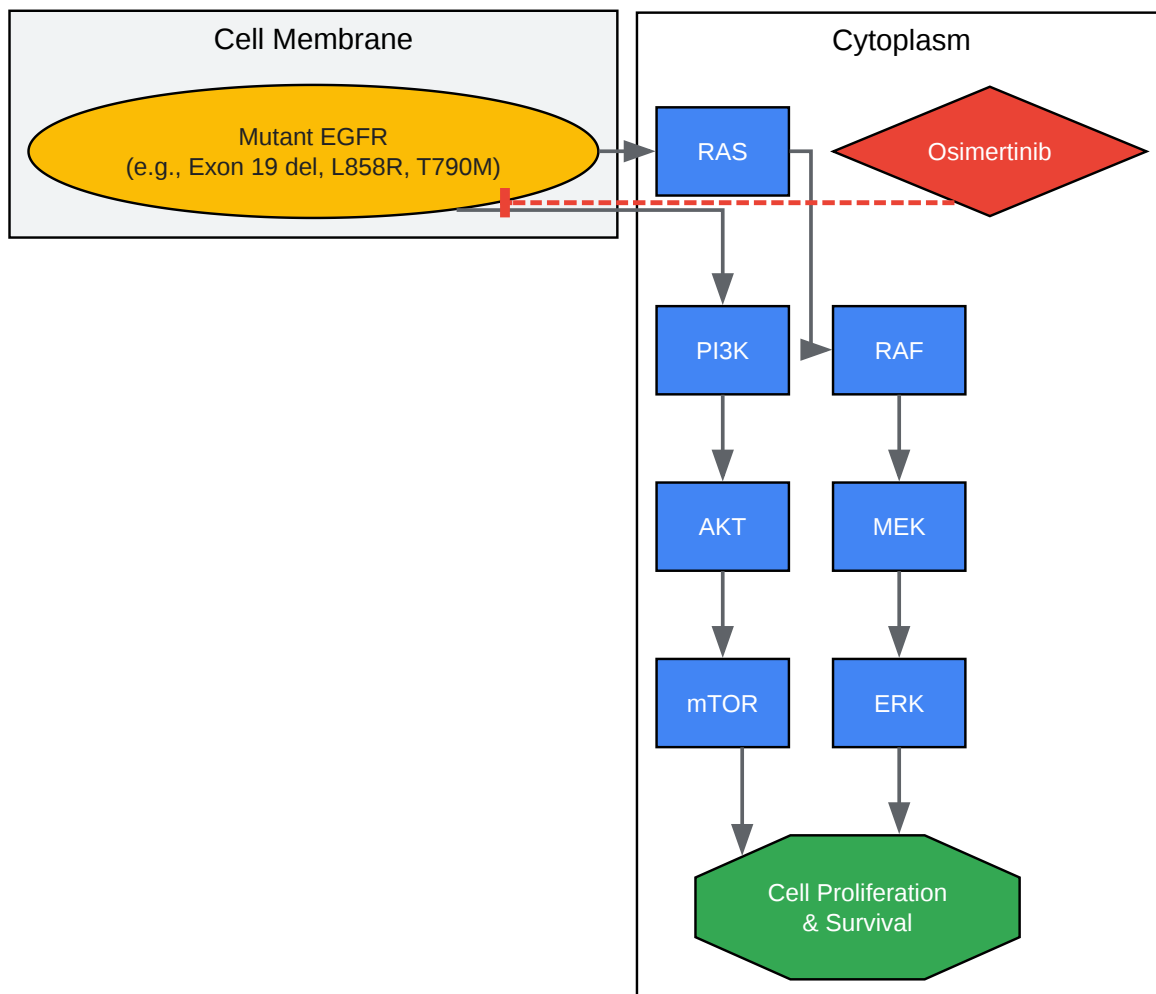
Cell Line	EGFR Mutation Status	IC50 (nM)	Reference(s)
PC-9	Exon 19 deletion	8 - 23	
H1975	L858R / T790M	4.6 - 11	
PC-9ER	Exon 19 deletion / T790M	166	
LoVo	Exon 19 deletion	12.92	
LoVo	L858R / T790M	11.44	
LoVo	Wild-Type EGFR	493.8	
Calu-3	Wild-Type EGFR	650	
H2073	Wild-Type EGFR	461	

Table 2: In Vivo Efficacy of **Osimertinib** in Mouse Xenograft Models

Cell Line	Mouse Strain	Osimertinib Dose	Route	Outcome	Reference
PC-9	Nude	5 mg/kg/day	Oral	Total and sustained tumor regression	
H1975	Nude	5 mg/kg/day	Oral	Significant tumor shrinkage	
H1975	Nude	25 mg/kg/day	Oral	Well-tolerated with sustained efficacy	
PC-9 Luc+	NSG	1-15 mg/kg (increasing)	IP	Dose-dependent tumor inhibition	
PC-9	NOD-SCID	15 mg/kg (daily or weekly)	Oral	Complete absence of tumor cell homing to lungs	

Signaling Pathway and Experimental Workflow Diagrams

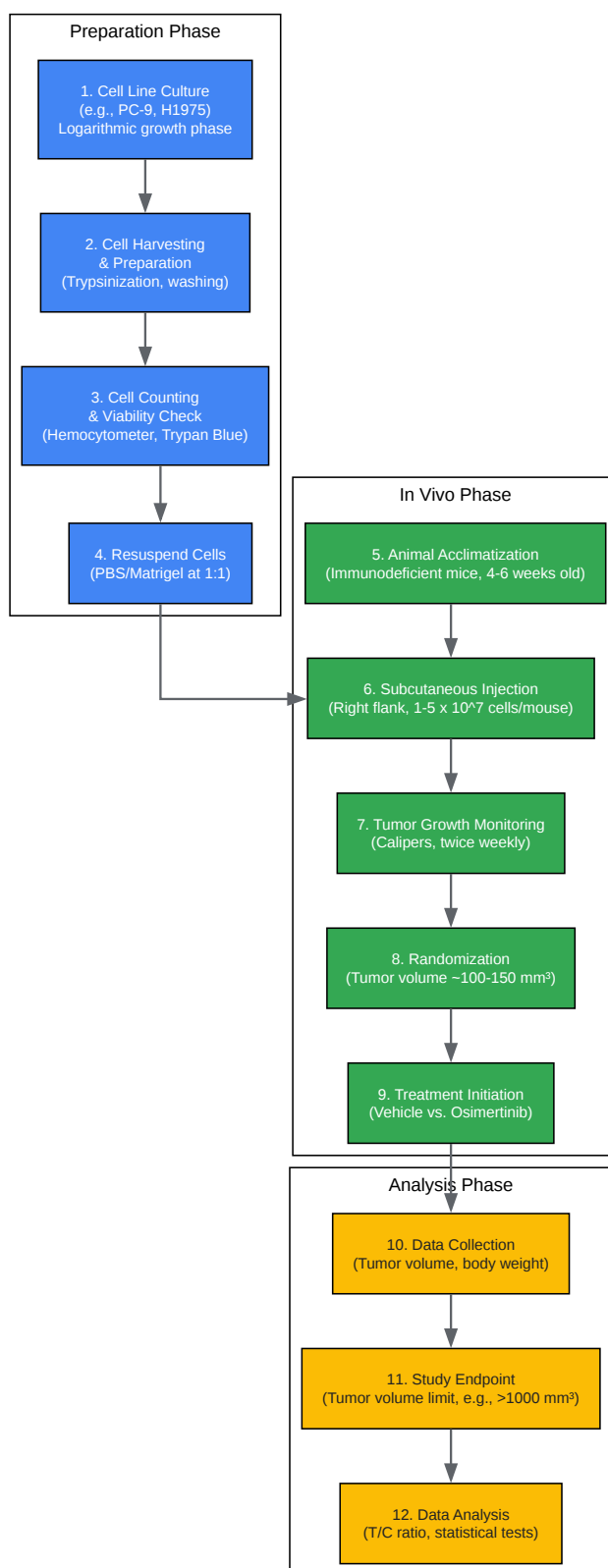
EGFR Signaling Pathway Inhibition by **Osimertinib**



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Caption: EGFR signaling cascade and the inhibitory action of **osimertinib**.

Osimertinib Subcutaneous Xenograft Experimental Workflow



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Caption: Step-by-step workflow for the **osimertinib** xenograft study.

Experimental Protocols

1. Cell Line Culture and Maintenance

- Objective: To prepare a sufficient number of viable tumor cells for implantation.
- Cell Lines:
 - PC-9: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion.
 - H1975: Human lung adenocarcinoma cell line with EGFR L858R and T790M mutations.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Procedure:
 - Culture cells until they reach 80-90% confluency.
 - Passage cells every 2-3 days.
 - Ensure cells are in the logarithmic growth phase before harvesting for injection.

2. Animal Models

- Objective: To provide a suitable host for human tumor cell engraftment and growth.
- Strain: Immunodeficient mice, such as BALB/c nude or NOD-scid IL2Rgammanull (NSG) mice. NSG mice are recommended for poorly engrafting cell lines.
- Age: 4-6 weeks old.
- Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- Housing: Maintain mice in a specific pathogen-free (SPF) environment with sterile bedding, food, and water. All procedures must be in accordance with institutional animal care and use

committee (IACUC) guidelines.

3. Tumor Cell Inoculation

- Objective: To establish subcutaneous tumors in mice.
- Materials:
 - Harvested tumor cells
 - Sterile Phosphate-Buffered Saline (PBS) or serum-free medium
 - Matrigel (optional, but recommended to improve engraftment)
 - 1 mL syringes with 25-27 gauge needles
- Procedure:
 - Harvest cells using trypsin, then neutralize and wash 2-3 times with sterile PBS to remove any remaining medium or trypsin.
 - Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).
 - Centrifuge the required number of cells and resuspend the pellet in a sterile solution. A common suspension is a 1:1 mixture of cold PBS and Matrigel.
 - The final cell concentration should be between 1×10^7 and 5×10^7 cells/mL.
 - Anesthetize the mouse. Shave and sterilize the injection site on the right flank.
 - Gently lift the skin and inject 100-200 μ L of the cell suspension subcutaneously.
 - Monitor the mice for recovery from anesthesia and for any adverse reactions.

4. Drug Preparation and Administration

- Objective: To prepare and administer **osimertinib** to the treatment group.

- Preparation of **Osimertinib**:
 - Vehicle: A common vehicle for oral administration is 1% Polysorbate 80 (Tween 80) in sterile water.
 - Procedure: Weigh the required amount of **osimertinib** powder and suspend it in the vehicle. Vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.
- Administration:
 - Route: Oral gavage is a common and clinically relevant route.
 - Dose: Doses ranging from 5 mg/kg to 25 mg/kg administered once daily have been shown to be effective. A starting dose of 5-10 mg/kg daily is recommended.
 - Volume: Administer a volume appropriate for the mouse's weight (typically 100-200 μ L).
 - Control Group: The control group should receive the vehicle only, administered in the same volume and by the same route as the treatment group.

5. Tumor Growth Monitoring and Data Collection

- Objective: To monitor tumor progression and the effects of treatment.
- Procedure:
 - Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.
 - Measure the length (L, the longest dimension) and width (W, the dimension perpendicular to the length).
 - Calculate the tumor volume using the formula: Tumor Volume (mm^3) = $(L \times W^2) / 2$.
 - Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.

- Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
- Continue monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1000-1500 mm³) or signs of morbidity appear.

6. Endpoint and Data Analysis

- Objective: To analyze the collected data to determine the efficacy of **osimertinib**.
- Primary Endpoint: Tumor growth inhibition.
- Calculations:
 - Tumor Growth Inhibition (TGI %): $TGI (\%) = [1 - (\text{Mean Tumor Volume of Treated Group at Endpoint} / \text{Mean Tumor Volume of Control Group at Endpoint})] \times 100$
 - T/C Ratio: $T/C (\%) = (\text{Mean Tumor Volume of Treated Group at Endpoint} / \text{Mean Tumor Volume of Control Group at Endpoint}) \times 100$. A lower T/C ratio indicates greater efficacy.
- Statistical Analysis:
 - Compare the mean tumor volumes between the treated and control groups using an appropriate statistical test, such as a Student's t-test or ANOVA.
 - A p-value of <0.05 is typically considered statistically significant.
 - Analyze body weight data to assess treatment-related toxicity.

Disclaimer: This protocol is intended for research purposes only. All animal experiments must be conducted in compliance with local regulations and approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the protocol may need to be optimized for different cell lines and experimental conditions.

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